2H-1,4-Benzoxazin-2-one,7-amino-(9CI)
Description
2H-1,4-Benzoxazin-2-one,7-amino-(9CI) is a benzoxazinone derivative characterized by a bicyclic structure comprising a benzene ring fused to an oxazinone moiety, with an amino (-NH₂) substituent at the 7-position. Benzoxazinones are heterocyclic compounds of significant interest in medicinal and agrochemical research due to their diverse biological activities, including antimicrobial, antifungal, and herbicidal properties.
Properties
CAS No. |
114046-00-3 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.148 |
IUPAC Name |
7-amino-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C8H6N2O2/c9-5-1-2-6-7(3-5)12-8(11)4-10-6/h1-4H,9H2 |
InChI Key |
ZNDNEUXLQQAGIF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)OC(=O)C=N2 |
Synonyms |
2H-1,4-Benzoxazin-2-one,7-amino-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoxazinone derivatives vary widely based on substituents and saturation patterns. Below is a detailed comparison of 2H-1,4-Benzoxazin-2-one,7-amino-(9CI) with structurally related analogs:
Structural and Functional Differences
Key Research Findings
- Synthetic and Structural Insights: The 3-(4-methoxystyryl) analog (C₁₇H₁₄O₃N) was synthesized and analyzed using SHELXL97 and SHELXS97 crystallographic methods, revealing planar aromatic systems with intermolecular hydrogen bonding. This contrasts with the amino-substituted target compound, where the NH₂ group may introduce additional hydrogen-bonding sites.
- Bioavailability Considerations: The hexahydro-4-methyl derivative (C₉H₁₆ClNO) demonstrates how saturation and salt formation (e.g., hydrochloride) improve solubility, a critical factor for drug delivery.
Activity and Application Contrasts
- Pharmaceutical vs. Agrochemical Use: While nitro- and methoxy-substituted benzoxazinones (e.g., ) are often linked to pesticidal activity, amino-substituted derivatives like the target compound are more likely to serve as bioactive scaffolds in drug discovery due to their nucleophilic NH₂ group.
- Reactivity: The amino group at position 7 may facilitate electrophilic substitution reactions, enabling further functionalization—unlike methoxy or nitro groups, which are typically electron-withdrawing and less reactive.
Preparation Methods
One-Step Cyclization Using Aryl Chloroformates
The one-step protocol leverages aryl chloroformates, notably 4-nitrophenyl chloroformate , to directly cyclize amino alcohol precursors into the target benzoxazinone. This method circumvents isolation of intermediates, streamlining synthesis.
Mechanism and Procedure
-
Carbamate Formation : The amino alcohol (e.g., compound 3 ) reacts with 4-nitrophenyl chloroformate in methyl tert-butyl ether (MTBE) under inert nitrogen at 25°C. The chloroformate’s electrophilic carbonyl carbon attacks the amino group, forming a carbamate intermediate.
-
Cyclization : Aqueous potassium hydroxide (KOH) is added, raising the pH to 11 and inducing deprotonation. The alkoxide ion intramolecularly attacks the carbamate’s carbonyl, ejecting 4-nitrophenolate and forming the benzoxazinone ring.
-
Workup : The biphasic mixture (MTBE/water) is stirred at 50°C to hydrolyze residual byproducts. The organic phase is isolated, and the product is crystallized from ethanol or isopropanol.
Optimization Insights
-
Chloroformate Reactivity : 4-Nitrophenyl chloroformate’s electron-withdrawing nitro group enhances electrophilicity, accelerating carbamate formation.
-
Solvent Selection : MTBE’s low polarity minimizes side reactions, while its immiscibility with water simplifies phase separation.
-
Base Strength : Strong bases (e.g., KOH vs. NaHCO₃) drive cyclization to completion within 2–6 hours.
Two-Step Process via Alkyl Carbamate Intermediates
Alkyl chloroformates (e.g., methyl or ethyl) enable a two-step approach, isolating the carbamate intermediate for purification prior to cyclization. This method suits thermally labile substrates.
Stepwise Protocol
-
Carbamate Synthesis : The amino alcohol reacts with alkyl chloroformate in MTBE at 20–25°C. The intermediate is isolated by distilling 90–95% of the solvent and adding a counter-solvent (e.g., hexane) to precipitate the carbamate.
-
Cyclization : The purified carbamate is dissolved in a polar aprotic solvent (e.g., acetonitrile) and treated with a mild base (e.g., K₂CO₃) at 25°C for 2–30 hours. Acid quenching (e.g., HCl) yields the benzoxazinone, extracted into MTBE.
Advantages Over One-Step
-
Intermediate Purification : Isolating the carbamate eliminates impurities, enhancing final product purity.
-
Flexibility : Alkyl carbamates’ stability permits storage and staggered processing, beneficial for large-scale synthesis.
Comparative Analysis of Methodologies
| Parameter | One-Step Aryl Chloroformate Method | Two-Step Alkyl Chloroformate Method |
|---|---|---|
| Reaction Time | 4–8 hours (combined steps) | 12–36 hours (including isolation) |
| Yield | 70–85% (crude); 90–95% after crystallization | 60–75% (carbamate); 80–90% (final) |
| Key Reagent | 4-Nitrophenyl chloroformate | Methyl/ethyl chloroformate |
| Solvent System | MTBE/water | MTBE/hexane → acetonitrile/water |
| Base | KOH (aqueous) | K₂CO₃ (solid or aqueous) |
| Scalability | High (continuous biphasic processing) | Moderate (batch-wise isolation required) |
Reaction Conditions and Optimization
Temperature and pH Control
Solvent Influence
Base Selection
-
Aqueous KOH : Provides strong alkalinity for rapid cyclization but requires careful pH monitoring to prevent over-quenching.
-
Solid K₂CO₃ : Gentle base suitable for sensitive substrates, though longer reaction times are needed.
Experimental Case Study: Synthesis of DMP-266 Analogues
The patented synthesis of DMP-266, a trifluoromethyl-bearing benzoxazinone, illustrates the one-step method’s applicability:
-
Amino Alcohol Preparation : Chiral amino alcohol 3 is obtained via enantioselective addition of cyclopropylacetylide to a trifluoromethylketone, followed by PMB deprotection.
-
Cyclization : 4-Nitrophenyl chloroformate is added to 3 in MTBE/K₂CO₃. After 2 hours, the mixture is quenched with KOH, heated to 50°C, and crystallized from ethanol, yielding 92% pure DMP-266 .
Q & A
Q. What are the recommended laboratory synthesis methods for 2H-1,4-Benzoxazin-2-one,7-amino-(9CI)?
Methodological Answer: The synthesis of benzoxazinone derivatives typically involves cyclization reactions or functional group transformations. For 7-amino-substituted analogs, a multi-step approach is often employed:
Intermediate Preparation : Start with a precursor such as 2-aminophenol derivatives. For example, coupling with chloroacetyl chloride under basic conditions can form the benzoxazinone core .
Amination : Introduce the amino group at the 7-position via nucleophilic substitution or catalytic amination. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) are effective for introducing aromatic amines .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product .
Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR (e.g., NOESY for spatial proximity analysis) .
Q. How can researchers verify the purity and structural integrity of 2H-1,4-Benzoxazin-2-one,7-amino-(9CI)?
Methodological Answer: Purity and structural validation require a combination of analytical techniques:
- Chromatography : HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% by area normalization) .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] calculated for CHNO: 163.0508) .
Data Interpretation : Discrepancies in melting points or spectral data may indicate residual solvents or regioisomers. Re-crystallize or repeat chromatography to resolve .
Advanced Research Questions
Q. How can computational chemistry aid in studying reaction mechanisms for 7-amino-substituted benzoxazinones?
Methodological Answer: Computational tools provide insights into reaction pathways and electronic effects:
- Density Functional Theory (DFT) : Optimize geometries of intermediates and transition states. Calculate activation energies to identify rate-determining steps (e.g., amination vs. cyclization) .
- Molecular Orbital Analysis : Use HOMO-LUMO plots to predict nucleophilic/electrophilic sites. For example, the 7-position’s electron density can be modulated by substituents .
- Solvent Effects : Conduct implicit solvent models (e.g., PCM) to simulate polar protic vs. aprotic environments, which influence reaction kinetics .
Case Study : DFT studies on benzoxazol-imidazol hybrids revealed that electron-withdrawing groups at the 7-position stabilize transition states, accelerating cyclization .
Q. What strategies resolve contradictory spectroscopic data during structural elucidation of benzoxazinone derivatives?
Methodological Answer: Contradictions often arise from tautomerism, polymorphism, or instrumentation artifacts:
- Variable Temperature NMR : Perform H NMR at 25°C and −40°C to detect tautomeric shifts (e.g., keto-enol equilibria) .
- X-ray Crystallography : Resolve ambiguity by determining the solid-state structure. For example, a 7-amino group’s orientation can be confirmed via crystallographic data .
- Cross-Validation : Compare IR, Raman, and UV-Vis spectra with computational predictions (e.g., TD-DFT for UV absorption bands) .
Example : In a study of 2H-benzoxazin-2-ones, conflicting C NMR signals were traced to rotameric forms, resolved by NOESY correlations .
Q. How can multidisciplinary approaches enhance the study of 7-amino-benzoxazinone bioactivity?
Methodological Answer: Integrate organic chemistry with biochemistry and materials science:
- Biological Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests. Correlate substituent effects (e.g., electron-donating groups at the 7-position) with bioactivity .
- Materials Characterization : Study photophysical properties (e.g., fluorescence quantum yield) for optoelectronic applications. Time-resolved spectroscopy can track excited-state dynamics .
- Data Science : Apply machine learning to predict synthetic yields or bioactivity based on molecular descriptors (e.g., topological polar surface area, logP) .
Collaborative Framework : Partner with computational biologists for molecular docking studies to identify protein targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
